![molecular formula C11H18O2 B2671178 Ethyl bicyclo[2.2.2]octane-1-carboxylate CAS No. 31818-12-9](/img/structure/B2671178.png)

Ethyl bicyclo[2.2.2]octane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

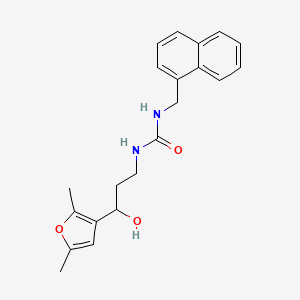

Ethyl bicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the CAS Number: 31818-12-9 . It has a molecular weight of 182.26 .

Synthesis Analysis

A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code for this compound is 1S/C11H18O2/c1-2-13-10(12)11-6-3-9(4-7-11)5-8-11/h9H,2-8H2,1H3 .Chemical Reactions Analysis

The synthesis of this compound involves a new tandem reaction that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

Reactivity and Electrical Effects

Ethyl bicyclo[2.2.2]octane-1-carboxylate and its derivatives demonstrate notable reactivities and electrical effects. A study highlighted the reactivity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and esters with various substituents. These compounds showed significant parallelism in reactivities, ionization constants, and saponification rates, indicating a strong transmission of electrical effects through the bicyclo[2.2.2]octane ring system (J. Roberts & W. T. Moreland, 1953).

Structural and Spectroscopic Studies

This compound derivatives have been extensively studied for their structural characteristics. Research using IR and NMR spectroscopy provided insights into the structural properties of α-hydroxyesters derived from these compounds (M. Arias-Pérez et al., 2003). Additionally, X-ray diffraction has been used to determine the crystal structure of certain derivatives, offering a deeper understanding of their molecular configuration (T. Moriguchi et al., 2014).

Synthetic Applications

These compounds are used in various synthetic applications. For instance, they have been employed in the synthesis of organic bridgehead substituted derivatives and as intermediates in the preparation of aromatic esters and biologically significant molecules (K. Kostova & V. Dimitrov, 1995). This compound derivatives have also been utilized in Diels-Alder reactions, highlighting their versatility in creating complex organic structures (Vishwakarma Singh et al., 2009).

Polymerization and Material Science

In the field of polymer science, derivatives of this compound have been studied for their polymerization behavior. Research has shown that these compounds can undergo equilibrium polymerization, useful in the synthesis of polyethers and other polymers (F. Sanda et al., 2001). They have also been used in cationic ring-opening isomerization polymerization, demonstrating their potential in creating novel polymeric materials (N. Tsubokawa et al., 1988).

Chiral Chemistry and Catalysis

This compound derivatives have found applications in chiral chemistry and catalysis. They have been used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions, showcasing their utility in producing chiral compounds (Ying-Zi Li et al., 2015).

Mechanism of Action

Safety and Hazards

The safety information for this compound includes several hazard statements: H227, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name |

ethyl bicyclo[2.2.2]octane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-13-10(12)11-6-3-9(4-7-11)5-8-11/h9H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFICTMLQKMABC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCC(CC1)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2671103.png)

![1-decyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2671106.png)

![2-[8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-1-yl]acetamide](/img/structure/B2671111.png)

methanone N-(2,4-dinitrophenyl)hydrazone](/img/structure/B2671116.png)

amine](/img/structure/B2671117.png)

![2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B2671118.png)